N-Benzyl-2,6-dimethylaniline CAS 16819-50-4 physical properties and data
N-Benzyl-2,6-dimethylaniline CAS 16819-50-4 physical properties and data
An In-Depth Technical Guide to N-Benzyl-2,6-dimethylaniline (CAS 16819-50-4)
Authored by: A Senior Application Scientist
Introduction
N-Benzyl-2,6-dimethylaniline, also known as N-(2,6-dimethylphenyl)benzenemethanamine, is a secondary aromatic amine that serves as a valuable intermediate and building block in organic synthesis. Its structure, which combines the steric hindrance of the 2,6-dimethylaniline moiety with the reactivity of a benzyl group, makes it a subject of interest in the development of novel ligands, catalysts, and pharmacologically active molecules. The strategic placement of the two methyl groups ortho to the nitrogen atom imparts unique conformational and electronic properties, influencing its reactivity and potential applications.
This technical guide provides a comprehensive overview of the physical properties, spectroscopic data, synthesis, and safe handling of N-Benzyl-2,6-dimethylaniline for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure
The chemical structure of N-Benzyl-2,6-dimethylaniline is fundamental to understanding its properties and reactivity.
Caption: 2D Structure of N-Benzyl-2,6-dimethylaniline.
Physicochemical Properties
The physical and chemical properties of N-Benzyl-2,6-dimethylaniline are summarized below. These values are critical for designing experiments, including reaction setup, solvent selection, and purification procedures.
| Property | Value | Reference(s) |
| CAS Number | 16819-50-4 | N/A |
| Molecular Formula | C₁₅H₁₇N | Inferred |
| Molecular Weight | 211.30 g/mol | Inferred |
| Appearance | Expected to be a solid or high-boiling liquid | Inferred from related compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water. | Inferred |
Spectroscopic Data and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized N-Benzyl-2,6-dimethylaniline. While a complete public dataset for this specific molecule is scarce, the following sections provide expected spectral characteristics based on its constituent functional groups and data from analogous compounds.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are as follows:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic (Benzyl group) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons of the monosubstituted benzyl ring. |
| Aromatic (Dimethylaniline) | ~7.00 - 7.20 | Multiplet (m) | 3H | Protons on the 2,6-disubstituted aniline ring. One signal from a related synthesis was reported in this region[1]. |
| Methylene (-CH₂-) | ~4.20 - 4.40 | Singlet (s) | 2H | The two protons of the methylene bridge between the nitrogen and the benzyl ring. |
| Amine (-NH-) | ~3.50 - 4.50 | Broad Singlet (br s) | 1H | The amine proton signal is often broad and its position can vary with concentration and solvent. |
| Methyl (-CH₃) | ~2.10 - 2.30 | Singlet (s) | 6H | The six protons of the two equivalent methyl groups on the aniline ring. |
¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The expected chemical shifts are:
| Carbon Atoms | Expected Chemical Shift (ppm) | Notes |
| Aromatic (C-N) | ~145 - 148 | The carbon atom of the aniline ring directly attached to the nitrogen. |
| Aromatic (C-CH₃) | ~136 - 139 | The two carbon atoms of the aniline ring bearing the methyl groups. |
| Aromatic (Benzyl, Quaternary) | ~138 - 140 | The quaternary carbon of the benzyl ring attached to the methylene group. |
| Aromatic (CH) | ~126 - 130 | Aromatic carbons with attached protons from both rings. |
| Methylene (-CH₂-) | ~48 - 55 | The methylene bridge carbon. |
| Methyl (-CH₃) | ~18 - 21 | The two equivalent methyl group carbons. |
FT-IR Spectroscopy (Infrared)
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1580 - 1610 & 1450 - 1500 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 211. Key fragmentation pathways for N-benzyl compounds involve cleavage of the benzylic C-N bond.
| m/z | Identity | Notes |
| 211 | [C₁₅H₁₇N]⁺ | Molecular Ion (M⁺) |
| 210 | [M-H]⁺ | Loss of a hydrogen atom. |
| 120 | [M - C₇H₇]⁺ | Loss of a benzyl radical, resulting in the [2,6-dimethylaniline]⁺ fragment. |
| 91 | [C₇H₇]⁺ | Benzyl cation (often rearranges to the more stable tropylium cation). This is typically the base peak for N-benzyl compounds[2][3]. |
Experimental Protocols: Synthesis and Purification
The most common and direct method for synthesizing N-Benzyl-2,6-dimethylaniline is through the nucleophilic substitution reaction between 2,6-dimethylaniline and a benzyl halide.
Causality Behind Experimental Choices:
-
Amine Reactant: 2,6-dimethylaniline serves as the nucleophile.
-
Alkylating Agent: Benzyl chloride or benzyl bromide is used as the electrophile. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times.
-
Base: A mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is required to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction[4][5]. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMA), N-Methyl-2-Pyrrolidone (NMP), or acetone is typically used to dissolve the reactants and facilitate the reaction[5][6][7].
-
Purification: The primary challenge is separating the desired mono-benzylated product from unreacted starting materials and the potential di-benzylated byproduct. Column chromatography is the most effective method for this separation[8][9].
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of N-Benzyl-2,6-dimethylaniline.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylaniline (1.21 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and N,N-dimethylacetamide (DMA, 20 mL)[5].
-
Addition of Reagent: Begin stirring the mixture. Slowly add benzyl chloride (1.27 g, 1.15 mL, 10 mmol) to the flask dropwise over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 90-100°C and maintain it at this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of brine (saturated NaCl solution).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure N-Benzyl-2,6-dimethylaniline[1][8].
Safety and Handling
N-Benzyl-2,6-dimethylaniline is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While specific toxicity data is not available, the safety profile can be inferred from its components, 2,6-dimethylaniline and N-benzylaniline.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
N-Benzyl-2,6-dimethylaniline is a sterically hindered secondary amine with significant potential in synthetic chemistry. This guide has detailed its fundamental physical and spectroscopic properties, providing a predictive framework for its characterization. The outlined synthesis protocol is robust and relies on well-established chemical principles, ensuring a reliable route to this compound. Adherence to the safety and handling guidelines is paramount to ensure the well-being of laboratory personnel. This comprehensive overview serves as a foundational resource for scientists and researchers working with or considering the use of N-Benzyl-2,6-dimethylaniline in their research and development endeavors.
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